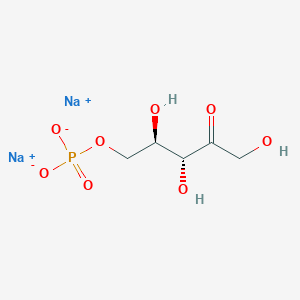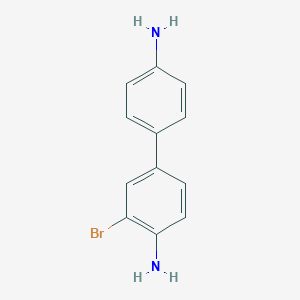
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-bromo-4,4'-diaminobiphenyl and has the chemical formula C12H10BrN2.
Wirkmechanismus
The mechanism of action of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in organic electronics is based on its ability to transport holes. When used as a hole-transporting material in OLEDs and OPVs, this compound facilitates the movement of positive charges (holes) from the anode to the active layer of the device. This process results in the emission of light in OLEDs and the generation of electricity in OPVs.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on human health. It is important to note that this compound should be handled with care as it is a hazardous material.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal material for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. One of the primary areas of research is the development of new organic semiconductors that can be used in various electronic devices. Researchers are also investigating the potential applications of this compound in the field of optoelectronics, where it can be used in the development of new materials for light-emitting diodes and solar cells. Additionally, there is ongoing research on the synthesis of new derivatives of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- that may have improved properties for specific applications.
Synthesemethoden
The synthesis method of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- involves the reaction of 3-bromoaniline with 4-bromo-1-benzeneboronic acid in the presence of a palladium catalyst. This reaction produces the desired compound, which can be purified using recrystallization techniques. The purity and yield of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. It has been found that (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has also been used as a dopant in organic semiconductors to improve their electrical conductivity.
Eigenschaften
CAS-Nummer |
108238-11-5 |
|---|---|
Produktname |
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- |
Molekularformel |
C12H11BrN2 |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
InChI-Schlüssel |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Andere CAS-Nummern |
108238-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



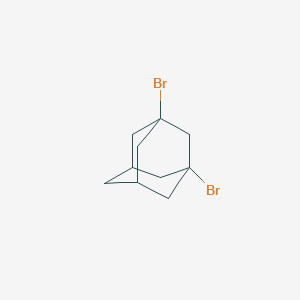
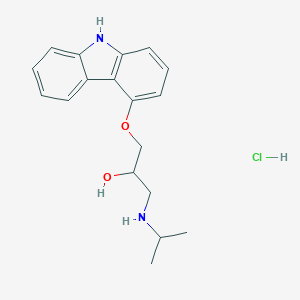
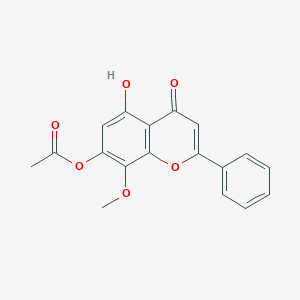
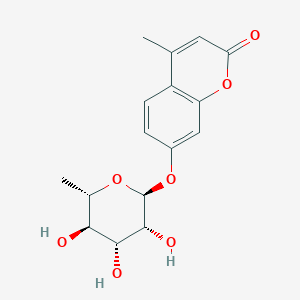
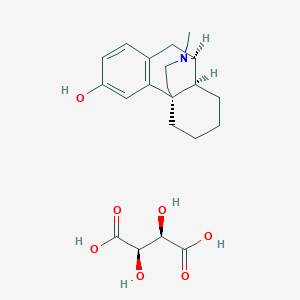


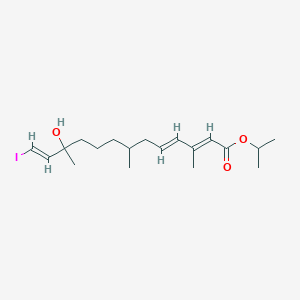


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

